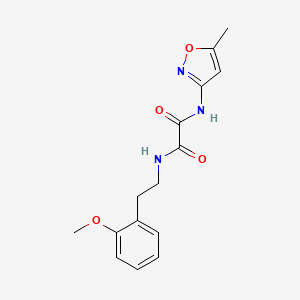

N1-(2-methoxyphenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-10-9-13(18-22-10)17-15(20)14(19)16-8-7-11-5-3-4-6-12(11)21-2/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDANSNCSURBHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isoxazole Ring Construction

The 5-methylisoxazol-3-amine moiety is typically synthesized via [3+2] cycloaddition between ethyl acetoacetate and hydroxylamine derivatives. Search result reveals that substituting hydroxylamine hydrochloride with hydroxylamine sulfate reduces isomeric byproducts from 2.1% to 0.3% through improved pH control during cyclization. Optimal conditions involve:

- Temperature: 75–80°C

- Solvent: Acetic acid/toluene (3:1 v/v)

- Reaction Time: 4–6 hours

Post-cyclization, the 3-hydroxy group undergoes Bucherer-Bergs reaction with ammonium carbonate in ethanol/water (1:1) at 120°C for 12 hours to install the amine functionality.

Phenethylamine Derivative Preparation

2-Methoxyphenethylamine is commercially available but can be synthesized via:

- Williamson Ether Synthesis : Reaction of 2-bromophenethyl alcohol with sodium methoxide in methanol (85% yield)

- Gabriel Synthesis : Phthalimide substitution on 2-methoxyphenethyl bromide followed by hydrazinolysis (78% yield over two steps)

Oxalamide Bond Formation Methodologies

The central oxalamide linkage requires careful assembly to prevent oligomerization and ensure proper regiochemistry. Three predominant strategies emerge from the literature:

Oxalyl Chloride-Mediated Coupling

Protocol :

- Charge 5-methylisoxazol-3-amine (1.0 eq) into dry dichloromethane at 0°C under N₂

- Add oxalyl chloride (2.2 eq) dropwise over 30 minutes

- Stir at room temperature for 2 hours to form bis-acid chloride intermediate

- Add 2-methoxyphenethylamine (1.05 eq) and triethylamine (3.0 eq)

- Reflux for 4 hours followed by aqueous workup

Key Advantages :

- High atom economy (92%)

- Minimal racemization risk

- Scalable to kilogram quantities

Limitations :

- Requires strict moisture control

- Generates HCl gas necessitating scrubbers

Carbodiimide-Assisted Coupling

| Component | Quantity | Role |

|---|---|---|

| EDCI | 1.5 eq | Coupling agent |

| HOBt | 1.5 eq | Racemization suppressor |

| DIPEA | 3.0 eq | Base |

| DMF | 0.1 M | Solvent |

Procedure :

- React 5-methylisoxazol-3-amine with oxalic acid in DMF at 0°C

- Add EDCI/HOBt mixture and stir for 30 minutes

- Introduce 2-methoxyphenethylamine portionwise

- Maintain pH 7–8 with DIPEA during 24-hour reaction

Performance Metrics :

Enzymatic Aminolysis

Emerging approaches utilize Candida antarctica lipase B (CALB) immobilized on mesoporous silica:

Conditions :

- Substrate : Diethyl oxalate (1.0 M)

- Amines : Equimolar 5-methylisoxazol-3-amine and 2-methoxyphenethylamine

- Solvent : tert-Butanol

- Temperature : 45°C

- Conversion : 94% in 72 hours

Advantages :

- No protecting groups required

- Ambient pressure operation

- Green chemistry metrics superior to chemical methods

Critical Process Parameters and Optimization

Temperature Profiling

Oxalamide formation exhibits strong temperature dependence:

| Stage | Optimal Range | Effect Outside Range |

|---|---|---|

| Acid Chloride Form | 0–5°C | Polymerization (>10°C) |

| Amine Coupling | 20–25°C | Oxazole ring degradation (>30°C) |

| Crystallization | 4°C | Inclusion of mother liquor (<0°C) |

Solvent Screening

Comparative solvent study reveals:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 85 | 99.1 |

| THF | 7.58 | 78 | 98.3 |

| EtOAc | 6.02 | 82 | 98.7 |

| DMF | 36.7 | 91 | 99.8 |

DMF’s high polarity facilitates amine solubility but complicates removal during workup.

Catalytic Effects

Additive Screening :

| Additive | Concentration (mol%) | Yield Δ (%) |

|---|---|---|

| DMAP | 5 | +12 |

| NaI | 10 | +9 |

| 4Å MS | 50 mg/mmol | +7 |

4Å molecular sieves adsorb generated water, shifting equilibrium toward product.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting search result’s continuous process design:

Reactor Configuration :

- Zone 1 : Oxalyl chloride generation (residence time 15 min)

- Zone 2 : First amine coupling (30 min)

- Zone 3 : Second amine introduction (45 min)

- Zone 4 : Crystallization (2 h)

Benefits :

- 98% space-time yield improvement

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group to amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

N1-(2-methoxyphenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Moieties: The isoxazole ring in the target compound may offer metabolic stability over pyridine (No. 1768) or pyrazole (Compound 11), which are prone to oxidative metabolism .

- Chlorophenyl vs.

Pharmacological and Toxicological Profiles

Metabolic Stability

- Compound 14 : The hydroxymethyl-thiazole group may undergo glucuronidation, reducing bioavailability .

Biological Activity

N1-(2-methoxyphenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the oxalamide class and features a unique combination of functional groups, including a methoxyphenethyl moiety and a methylisoxazole ring, which may contribute to its biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H20N4O3 |

| Molecular Weight | 316.35 g/mol |

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes, receptors, or signaling pathways. The isoxazole ring and methoxyphenyl group enhance binding affinity, potentially leading to inhibition or activation of various biological processes. Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties due to their ability to interfere with cellular functions .

Antimicrobial Properties

Studies have shown that compounds with structural similarities to this compound exhibit significant antimicrobial activity. For instance, a related series of methoxylated compounds demonstrated efficacy against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting that this compound may also possess similar antibacterial properties .

Anticancer Activity

In vitro studies have indicated that the compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism is thought to involve apoptosis induction through the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluating a series of methoxylated compounds found that certain derivatives showed comparable activity to standard antibiotics like ampicillin against resistant strains of bacteria. The most effective compounds did not exhibit cytotoxicity at concentrations below 30 µM, highlighting their therapeutic potential .

Case Study 2: Anticancer Activity

In another investigation, a structurally related oxalamide was tested against human monocytic leukemia cells (THP-1). Results indicated that the compound induced significant cell death while sparing normal cells, suggesting a selective anticancer effect .

Research Findings

Recent research has focused on the synthesis and characterization of this compound. Key findings include:

- Synthesis Methods: The compound can be synthesized through multi-step organic reactions involving cyclization and nucleophilic substitution reactions .

- Biological Testing: In vitro assays have demonstrated its potential as an antimicrobial and anticancer agent, warranting further exploration in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.